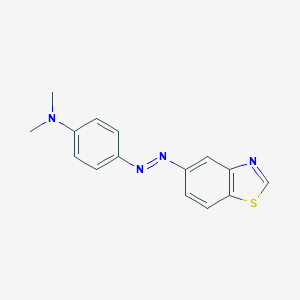
5-((p-(Dimethylamino)phenyl)azo)benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((p-(Dimethylamino)phenyl)azo)benzothiazole, commonly known as DAB, is a fluorescent dye that has been extensively used in scientific research for various applications. This dye is known for its high sensitivity, photostability, and low toxicity, making it a popular choice for many researchers.
Mecanismo De Acción
The mechanism of action of DAB involves the formation of a covalent bond between the dye and the target biomolecule. This covalent bond results in the formation of a stable complex, which emits fluorescence upon excitation with light of a specific wavelength.
Biochemical and Physiological Effects:
DAB has been shown to have low toxicity and does not interfere with the normal biochemical and physiological processes of cells. However, the covalent binding of DAB to biomolecules can affect their function and may alter the biological activity of the target molecule.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DAB in lab experiments include its high sensitivity, photostability, and low toxicity. However, the covalent binding of DAB to biomolecules can also be a limitation, as it may affect the biological activity of the target molecule and may interfere with downstream applications.
Direcciones Futuras
There are several future directions for the use of DAB in scientific research. One area of interest is the development of new fluorescent probes based on DAB, which can be used for specific applications. Another area of interest is the use of DAB in the development of new diagnostic tools for various diseases. Additionally, the use of DAB in combination with other fluorescent probes can provide new insights into the complex biological processes that occur within cells.
In conclusion, 5-((p-(Dimethylamino)phenyl)azo)benzothiazole is a versatile and widely used fluorescent dye in scientific research. Its high sensitivity, photostability, and low toxicity make it an ideal choice for various applications. However, the covalent binding of DAB to biomolecules can also be a limitation, and careful consideration should be given to its use in lab experiments.
Métodos De Síntesis
The synthesis of DAB involves the reaction between p-(dimethylamino)aniline and 2-aminothiophenol in the presence of sodium nitrite and hydrochloric acid. This reaction produces DAB as a yellow-orange powder, which can be further purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
DAB has been widely used in scientific research, particularly in the field of biochemistry and molecular biology. It is commonly used as a fluorescent probe to label proteins, nucleic acids, and other biomolecules. DAB is also used in various techniques such as immunohistochemistry, flow cytometry, and fluorescence microscopy.
Propiedades
| 18463-90-6 | |
Fórmula molecular |
C7H5BrN2O4 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-5-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14N4S/c1-19(2)13-6-3-11(4-7-13)17-18-12-5-8-15-14(9-12)16-10-20-15/h3-10H,1-2H3 |
Clave InChI |
SOORJESFYFAVOE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)SC=N3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)SC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



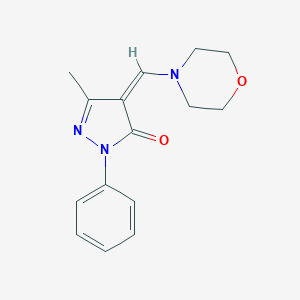
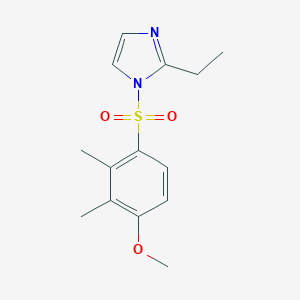

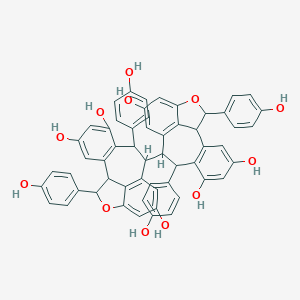
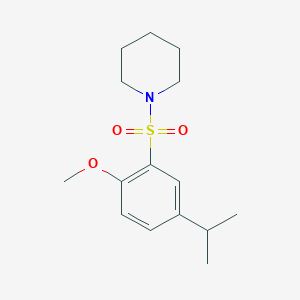

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
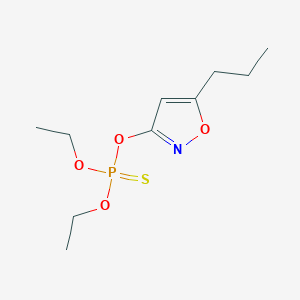
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
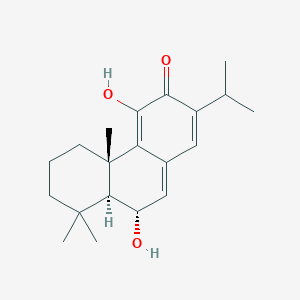


![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)
